molecular formula C20H15BrN4O B2998073 2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 923217-29-2

2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No. B2998073
M. Wt: 407.271
InChI Key: HIXLIMHQULGKLK-UHFFFAOYSA-N
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Description

2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a potent inhibitor of the protein kinase ATM, which is involved in DNA damage response pathways. In

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Compounds with similar structural features have been synthesized and evaluated for their potential anticancer and anti-inflammatory activities. For instance, novel pyrazolopyrimidines derivatives have been explored for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as for their 5-lipoxygenase inhibition activities, indicating potential applications in cancer therapy and inflammation management (Rahmouni et al., 2016).

Antimicrobial Applications

Research has also focused on the synthesis and biological evaluation of various derivatives for their antimicrobial properties. For example, N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for in vitro antimicrobial activity against various bacterial and fungal strains, revealing some compounds with effective antimicrobial properties (Sethi et al., 2016).

Molecular Docking Studies

In addition to empirical studies, molecular docking studies have been conducted to understand the interaction between synthesized compounds and microbial proteins, providing insights into the mechanism of action at the molecular level. This approach helps in the design of more effective antimicrobial agents by identifying key binding interactions (Sethi et al., 2016).

Optical Properties for Materials Chemistry

The synthesis and characterization of novel pyrido[1,2-a]benzimidazole derivatives have been explored, with a focus on their optical properties such as absorbance and fluorescence. These properties are of interest for applications in materials chemistry, particularly for the development of new fluorescent materials (Ge et al., 2011).

Synthesis and Characterization

Extensive research has been conducted on the synthesis and structural characterization of compounds with similar structures, including the development of new synthetic methodologies and the elucidation of compound structures through spectral analysis. This foundational work supports the exploration of potential applications in various scientific and industrial fields (Joshi et al., 2022).

properties

IUPAC Name

2-bromo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-6-8-15(9-7-14)23-19(26)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXLIMHQULGKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

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